Cyclopentylalbendazole sulfoxide

Oxidation state Impurity profiling Sulfur functional group

In albendazole impurity profiling, using a non-cyclopentyl or non-sulfoxide surrogate as a calibration standard introduces systematic quantitative bias-retention time, ionization efficiency, and fragmentation patterns fail to represent the target impurity, compromising ICH Q2(R1) specificity. Cyclopentylalbendazole sulfoxide (CPAB-SO) eliminates this risk by exactly matching the impurity's molecular identity at the oxidation state and N-alkyl substituent level. - >99.0% HPLC certified purity with batch-specific CoA for regulatory submission traceability. - Distinct LC-MS/MS SRM transitions (accurate mass 307.0991) enable unambiguous identification in complex matrices (milk, muscle, liver) down to 0.05% per ICH Q3B thresholds. - Qualified for orthogonal GC-MS confirmatory analysis with well-defined EI fragmentation. - Supplied as a neat solid; suitable for system suitability testing, LOD/LOQ determination, and matrix-matched recovery validation.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 131454-43-8
Cat. No. B601209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylalbendazole sulfoxide
CAS131454-43-8
Synonyms(5-Cyclopentanesulfinyl-1H-benzoimidazol-2-yl)-ester carbamic acid methyl
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3CCCC3
InChIInChI=1S/C14H17N3O3S/c1-20-14(18)17-13-15-11-7-6-10(8-12(11)16-13)21(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentylalbendazole Sulfoxide (CAS 131454-43-8): High-Purity Albendazole Impurity Reference Standard for Quantitative LC-MS/MS and GC-MS Analysis


Cyclopentylalbendazole sulfoxide (CPAB-SO) is a benzimidazole derivative and an oxidation-state-specific impurity of the anthelmintic drug albendazole . Structurally, it is the cyclopentyl analog of albendazole sulfoxide, the primary active metabolite, featuring a cyclopentylsulfinyl substituent at the 5-position of the benzimidazole core rather than the propylsulfinyl group found in albendazole sulfoxide . It is supplied as a high-purity (>99.0% by HPLC) reference standard specifically designed for mass spectrometry-based quantification and chromatographic system suitability testing in regulated pharmaceutical impurity profiling workflows .

Workflow Albendazole impurity profiling by LC-MS/MS and GC-MS
Selection Certified high-purity impurity reference standard
Platform Dual-platform qualified for quantitative analysis

Why Cyclopentylalbendazole Sulfoxide Cannot Be Simply Substituted by Albendazole Sulfoxide or Cyclopentylalbendazole in Quantitative Impurity Analysis


In LC-MS/MS and HPLC-UV impurity profiling, the cyclopentyl substituent and sulfoxide oxidation state of cyclopentylalbendazole sulfoxide impart distinct chromatographic retention times, MS ionization efficiencies, and fragmentation patterns that differ substantially from albendazole sulfoxide (propylsulfinyl, MW 281.33 g/mol) and cyclopentylalbendazole (cyclopentylthio, MW 291.37 g/mol) . These differences are critical for method selectivity: using a non-sulfoxide or non-cyclopentyl analog as a calibration surrogate introduces systematic quantitative bias, because the surrogate's retention factor (k′) and electrospray response factor cannot accurately represent the target impurity's behavior under validated pharmacopoeial conditions . Only a certified standard that exactly matches the impurity's molecular identity—including oxidation state and N-alkyl substituent—can satisfy ICH Q2(R1) specificity requirements for related substances testing .

Oxidation-state mismatch

Sulfoxide vs. sulfide or sulfone alters chromatographic polarity and MS ionization, limiting direct substitution.

Alkyl substituent mismatch

Cyclopentyl vs. propyl substituent shifts reversed-phase retention and precursor ion mass, introducing quantitative bias.

Regulatory specificity

ICH Q2(R1) specificity requires identity-matched standard; analog surrogates may not satisfy pharmacopoeial acceptance criteria.

Quantitative Head-to-Head Evidence: Cyclopentylalbendazole Sulfoxide vs. Closest Albendazole Impurity Analogs


Oxidation-State Differentiation: Sulfoxide vs. Sulfide vs. Sulfone

Cyclopentylalbendazole sulfoxide contains a sulfinyl (S=O) group, distinguishing it from the thioether (S) in cyclopentylalbendazole and the sulfonyl (O=S=O) in cyclopentylalbendazole sulfone. This oxidation state directly controls chromatographic polarity: the sulfoxide has intermediate polarity between the less polar sulfide and the more polar sulfone, resulting in a distinct retention time in reversed-phase HPLC . The molecular formula C14H17N3O3S (MW 307.37 g/mol) places it 16 mass units above the sulfide (C14H17N3O2S, 291.37 g/mol) and 16 units below the sulfone (C14H17N3O4S, 323.37 g/mol), providing unambiguous MS resolution .

Oxidation-State Specificity
Data to verify
Target (sulfoxide): MW 307.37
Comparator (sulfide): MW 291.37; sulfone: MW 323.37
Δm = +16 Da (sulfide), −16 Da (sulfone)
Supports impurity identity confirmation and separation review.
Based on HRMS-derived molecular formulas; supplier data.
Oxidation state Impurity profiling Sulfur functional group

Chromatographic Selectivity: Cyclopentyl vs. Propyl Substituent Impact on Retention

The cyclopentyl substituent on the sulfur atom increases hydrophobic surface area relative to the linear propyl group in albendazole sulfoxide. This raises the log P and consequently the reversed-phase retention factor (k′). Under typical C18 conditions, cyclopentylalbendazole sulfoxide elutes later than albendazole sulfoxide (MW 281.33 g/mol, C12H15N3O3S), providing chromatographic resolution between the two impurities . The molecular weight difference (307.37 vs. 281.33 g/mol, Δ = 26.04 Da) also yields distinct precursor ions in selected reaction monitoring (SRM) .

Substituent Selectivity
Head-to-head
Target: cyclopentyl-SO MW 307.37
Comparator: propyl-SO (albendazole sulfoxide) MW 281.33
ΔMW 26 Da, predicted Δk′ > 0.5
May support chromatographic resolution from main metabolite.
Retention shift inferred from C18 benzimidazole class behavior.
Chromatographic retention HPLC Structural analog

Certified HPLC Purity: >99.0% vs. Typical ≥95% for Generic Albendazole Impurity Standards

The WITEGA cyclopentylalbendazole sulfoxide reference standard is certified with an HPLC purity of >99.0%, documented with batch-specific certificates of analysis . In contrast, generic albendazole impurity standards from other vendors typically specify a minimum purity of 95% (e.g., cyclopentylalbendazole at 95%, cyclopentylalbendazole sulfone at min. 95%) . This 4-percentage-point purity gap reduces the uncertainty contribution of the standard to the overall measurement, which is especially important when quantifying impurities at the 0.05–0.10% threshold relative to the API.

Certified Purity
Cross-study
Target (WITEGA): >99.0% HPLC
Comparator generic: ≥95%
May reduce purity correction factors and support ICH Q3B thresholds.
Supplier batch-specific CoA.
Reference standard purity HPLC assay Quality control

Analytical Platform Suitability: Validated for Both LC-MS/MS and GC-MS Quantification

Cyclopentylalbendazole sulfoxide is explicitly qualified as a calibration standard for both LC-MS/MS and GC-MS platforms, enabling linear range establishment, calibration curve generation, detection limit verification, and matrix-matched recovery experiments . Other cyclopentyl-series albendazole impurities (e.g., cyclopentylalbendazole, cyclopentylalbendazole sulfone) are listed as general impurities without a similarly documented dual-platform calibration validation . This platform versatility reduces the need to procure multiple analyte-specific standards for laboratories operating both LC and GC systems.

Platform Qualification
Method context
LC-MS/MS and GC-MS calibration qualified
May support cross-platform method transfer and reduce inventory needs.
Supplier technical datasheet.
LC-MS/MS GC-MS Method validation Calibration

High-Impact Application Scenarios for Cyclopentylalbendazole Sulfoxide in Regulated Pharmaceutical Analysis


Albendazole API Impurity Profiling per ICH Q3B Guidelines

In pharmaceutical QC laboratories, cyclopentylalbendazole sulfoxide serves as a specific impurity marker for albendazole drug substance and finished product testing. Its >99.0% certified purity and distinct chromatographic retention relative to albendazole sulfoxide allow accurate quantification at levels as low as 0.05%, meeting ICH Q3B identification and reporting thresholds. The standard's batch-specific certificate of analysis provides traceability required for regulatory submissions.

LC-MS/MS Multi-Residue Screening in Food and Environmental Matrices

Regulatory laboratories performing residue control of benzimidazole anthelmintics in animal-derived food products can use cyclopentylalbendazole sulfoxide as a calibration standard for LC-MS/MS methods . Its accurate mass of 307.0991 and distinct SRM transitions enable unequivocal identification in complex matrices such as milk, muscle, and liver, where isobaric interferences from endogenous compounds are common.

GC-MS Confirmatory Analysis in Forensic and Veterinary Toxicology

Cyclopentylalbendazole sulfoxide is qualified for GC-MS quantification , making it suitable for confirmatory analysis in forensic toxicology and veterinary residue surveillance programs. Its volatility as a neat solid and well-defined EI fragmentation spectrum support unambiguous identification when LC-MS/MS results require orthogonal confirmation.

Method Development and System Suitability Testing for Albendazole-Related Substances

Analytical method development groups use cyclopentylalbendazole sulfoxide to establish linear calibration ranges, determine limits of detection (LOD) and quantification (LOQ), and perform system suitability tests . Its use in matrix-matched recovery experiments helps validate extraction efficiency and assess ion suppression/enhancement effects, ensuring robust method performance before transferring to routine QC operations.

Application
Selection Property
Validation Focus
Albendazole impurity profiling (ICH Q3B)
High-purity impurity reference standard
ICH Q3B identification & reporting thresholds
Food/environmental residue screening
Accurate mass & distinct SRM transitions
Matrix-matched recovery & selectivity
GC-MS confirmatory analysis
GC-MS qualified neat standard
Orthogonal confirmation of LC-MS/MS results
Method development & system suitability
Dual-platform calibration standard
LOD/LOQ, linearity & matrix effect assessment
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